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Compound of Interest |

Compound Name: 2-Methoxyquinolin-6-amine
CAS No.: 1153800-77-1
Cat. No.: B1386342
. J

Introduction & Structural Context

2-Methoxyquinolin-6-amine is a functionalized quinoline derivative used primarily as a
building block in the synthesis of antimalarial drugs (e.g., analogues of
Primaquine/Tafenoquine) and kinase inhibitors. Its structure features a bicyclic aromatic core
with two key functional groups: an electron-donating methoxy group at position 2 and a primary
amine at position 6.

« CAS Number: 1153800-77-1[1][2][3]

e Molecular Formula:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline
ng-star-inserted">

e Molecular Weight: 174.20 g/mol

o Key Isomer Distinction: Must be distinguished from its isomers, such as 6-methoxyquinolin-
8-amine (CAS 90-52-8) and 6-methoxyquinolin-2-amine (CAS 119990-33-9).

Synthesis & Sample Preparation

To ensure accurate spectral data, the sample must be isolated with high purity. The following
protocols outline the synthesis and preparation for analysis.
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Synthesis Workflow (Photocatalytic Reduction)

A modern, "green" approach involves the selective reduction of 2-methoxy-6-nitroquinoline

using visible-light photocatalysis, avoiding harsh metal reductions (e.g., SnCl

).

Protocol:

Reactants: Dissolve 2-methoxy-6-nitroquinoline (1.0 equiv) in MeOH/H
O (4:1).

Catalyst & Reductant: Add Ascorbic Acid (4.0 equiv) and Ru(bpy)

Cl

(1 mol%).

Reaction: Irradiate with Blue LEDs (455 nm) at room temperature for 1-2 hours under inert
atmosphere (

).
Workup: Evaporate solvent, neutralize with saturated NaHCO

, and extract with ethyl acetate.

Purification: Flash column chromatography (Hexane/EtOAC) to yield the pale yellow solid.

Sample Preparation for Spectroscopy

NMR: Dissolve ~5-10 mg in 0.6 mL DMSO-d

or CDCI
. (DMSO-d
is preferred to observe exchangeable -NH

protons).

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1386342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e MS: Dilute to 10 pg/mL in Methanol + 0.1% Formic Acid for ESI-MS.

e |IR: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use ATR (Attenuated Total
Reflectance) on the neat solid.

Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR)

The NMR spectrum is defined by the electron-donating effects of the 2-OMe and 6-NH

groups, which shield specific protons on the quinoline ring.

Predicted

H NMR Data (400 MHz, DMSO-d

)

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1386342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Position

Shift (

» Ppm)

Multiplicity

(Hz)

Assignment
Logic

H-4

7.95

Doublet (d)

9.0

Parato N,
deshielded,

couples with H-3.

H-8

7.55

Doublet (d)

9.0

Meta to NH

, ortho to ring

junction.

H-5

7.15

Doublet (d)

25

Ortho to NH

, shielded. Small
meta-coupling to
H-7.

H-7

7.05

Doublet of
Doublets (dd)

9.0,25

Ortho to NH

, Shielded.
Couples with H-8
(ortho) and H-5

(meta).

H-3

6.85

Doublet (d)

9.0

Ortho to OMe,
strongly
shielded.

NH

5.20

Broad Singlet (s)

Exchangeable
protons
(disappear with
D

O shake).

OMe

3.95

Singlet (s)

Characteristic

methoxy group.

Self-Validation Check:
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e H-3 vs H-4: Look for the AB system of the pyridine ring. H-3 is significantly upfield (~6.8-6.9
ppm) due to the ortho-methoxy effect.

e H-5/H-7/H-8: The 6-amino group creates an AMX or ABX pattern on the benzene ring. H-5
(isolated by substitution) typically appears as a narrow doublet (meta coupling).

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode)

e Molecular lon [M+H]ngcontent-ng-c2307461527=""_nghost-ng-c2764567632=""
class="inline ng-star-inserted">

:m/z 175.08

e Adducts: [M+Na]
m/z 197.07
Fragmentation Pathway (MS/MS):

Precursor: m/z 175.1

Loss of Methyl Radical (-CH

): m/z 160.1 (Formation of quinolone-like cation).

Loss of CO (-28 Da): m/z 132.1 (Ring contraction).

Loss of HCN (-27 Da): m/z 105.1.

Infrared Spectroscopy (IR)
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Data Visualization & Logic
Structural Validation Logic

The following diagram illustrates the logical flow a researcher should use to confirm the identity
of 2-methoxyquinolin-6-amine using the data above.
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Unknown Sample
(Suspected 2-Methoxyquinolin-6-amine)

Step 1: Mass Spec (ESI+)
Target: m/z 175.1 [M+H]+

Step 2: IR Analysis
Target: 3300-3450 cm-1 (NH2)

Step 3: 1H NMR Analysis

Signal A: Singlet ~3.9 ppm (3H) Signal B: Doublet ~6.9 ppm Signal C: Broad Singlet ~5.2 ppm
Confirms Methoxy Confirms 2-Substitution (Shielding) Exchangeable with D20

Identity Confirmed:

2-Methoxyquinolin-6-amine

Click to download full resolution via product page

Caption: Logical workflow for the stepwise structural validation of 2-Methoxyquinolin-6-amine.

Synthesis & Fragmentation Pathway

Ascorbic Acid / Ru(bpy)3
Blue LED (455 nm)

ESI-MS Frag

2-Methoxy-6-nitroquinoline Reduction 2-Methoxyquinolin-6-amine ___(-15Da) __ Fragment m/z 160 _(-28Da)_ Fragment m/z 132
(Precursor) [QECEN] [M - CH3J+ [M - CH3 - COJ+

Click to download full resolution via product page
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Caption: Photocatalytic synthesis route (solid lines) and MS fragmentation pathway (dashed
lines).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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